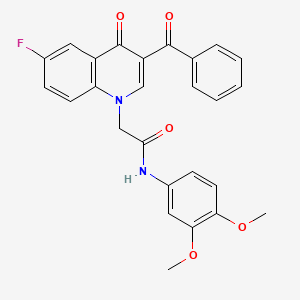![molecular formula C9H16N4 B2571704 N,N-Dimethyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanamine CAS No. 2172064-94-5](/img/structure/B2571704.png)
N,N-Dimethyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCN(C)CC1=NN2C(CNCC2)=C1 . This string is a line notation for encoding molecular structures and is widely used by chemical information systems. Physical And Chemical Properties Analysis
This compound is a solid . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the search results.Scientific Research Applications
Antifungal and Antibacterial Activities
N,N,N',N'-tetradentate pyrazoly compounds, including derivatives related to N,N-Dimethyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanamine, have shown specific antifungal properties against Saccharomyces cerevisiae without exhibiting antibacterial activity against Escherichia coli. This specificity highlights their potential in developing targeted antifungal therapies and the role of the pyrazole moiety in determining biological activity (Abrigach et al., 2016).
Crystal Structure Analysis
Unsymmetrical 1,2,4,5-tetrazine derivatives related to the compound have been synthesized and their structures confirmed by single-crystal X-ray diffraction methods. Such studies contribute to our understanding of molecular geometry and intermolecular interactions, crucial for designing new materials and pharmaceuticals (Xu et al., 2012).
Synthesis and Reactivity
Research has explored the efficient synthesis and reactivity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, pyrazoles, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines, demonstrating a wide range of potential applications in organic synthesis and material science. These compounds have been found to possess good antimicrobial and anti-inflammatory activities, showcasing the broad utility of pyrazole derivatives in medicinal chemistry and beyond (Zaki et al., 2016).
Material Science and Ligand Design
Pyrazole-containing ligands have been synthesized and investigated for their potential in material science, such as in the formation of unprecedented pyrazolato-bridged di-zinc anion complexes. These studies provide insights into the design of novel ligands and the exploration of their metal coordination chemistry, which is vital for developing new catalytic systems and materials (Driessen et al., 2010).
Corrosion Inhibition
Tetrakis pyrazole derivatives have been investigated for their corrosion inhibition properties for mild steel in acidic environments. These studies not only contribute to our understanding of the molecular mechanisms underlying corrosion protection but also to the development of more effective and environmentally friendly corrosion inhibitors (Louadi et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
N,N-dimethyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-12(2)7-8-5-11-13-4-3-10-6-9(8)13/h5,10H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXOBCHTRWLPEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C2CNCCN2N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,7,9-trimethyl-1-(2-(4-phenylpiperazin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2571623.png)
![N-(1-cyanocyclohexyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2571624.png)
![4-chloro-N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylbenzamide](/img/structure/B2571625.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2571628.png)


![N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2571633.png)
![9-Methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2571636.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one](/img/structure/B2571639.png)

![2-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2571641.png)


